propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
Overview
Description
Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is a synthetic organic compound that features a furan ring, a nitrophenyl group, and an enoate ester
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:
Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine to form the furan-2-carbonylamino intermediate.
Coupling with 4-Nitrophenylacetic Acid: The intermediate is then coupled with 4-nitrophenylacetic acid under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the product with isopropanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Oxidized derivatives of the furan and nitrophenyl groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate: Similar structure but lacks the nitro group.
Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-methylphenyl)prop-2-enoate: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
Propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(2)25-17(21)14(18-16(20)15-4-3-9-24-15)10-12-5-7-13(8-6-12)19(22)23/h3-11H,1-2H3,(H,18,20)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIZOBDEKCDAO-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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